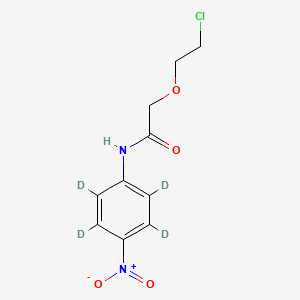

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4

Descripción

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is a deuterated derivative of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, where four hydrogen atoms are replaced with deuterium. This isotopic labeling enhances its utility in analytical techniques such as NMR spectroscopy and mass spectrometry, where isotopic stability and tracking are critical . The non-deuterated parent compound serves as a reagent in synthesizing N-arylmorpholinones, which are intermediates in pharmaceutical and agrochemical research . Structurally, it features a chloroethoxy chain and a 4-nitrophenyl group attached to an acetamide backbone (molecular formula: C₁₀H₁₀ClN₂O₄, adjusted for deuterium substitution).

Propiedades

IUPAC Name |

2-(2-chloroethoxy)-N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O4/c11-5-6-17-7-10(14)12-8-1-3-9(4-2-8)13(15)16/h1-4H,5-7H2,(H,12,14)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLJJSPBOFBPXIM-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)COCCCl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1NC(=O)COCCCl)[2H])[2H])[N+](=O)[O-])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloroethanol and 4-nitroaniline.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a base such as sodium hydroxide.

Deuteration: The incorporation of deuterium is achieved through the use of deuterated reagents or solvents.

Industrial Production Methods

Industrial production methods for deuterated compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and isotopic enrichment of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amine group.

Oxidation Reactions: The compound can undergo oxidation under specific conditions.

Common Reagents and Conditions

Substitution: Sodium hydroxide or potassium carbonate in an aprotic solvent.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products Formed

Substitution: Formation of ethers or other substituted derivatives.

Reduction: Formation of 2-(2-Chloroethoxy)-N-(4-aminophenyl)acetamide-d4.

Oxidation: Formation of oxidized derivatives depending on the reaction conditions.

Aplicaciones Científicas De Investigación

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 has various applications in scientific research:

Chemistry: Used as a model compound to study reaction mechanisms and kinetics.

Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.

Medicine: Investigated for its potential therapeutic properties and as a tool in drug development.

Industry: Utilized in the synthesis of other complex molecules and as a reference standard in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.

Pathways Involved: The exact pathways depend on the biological context and the specific targets involved.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural differences and applications of 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 and related acetamide derivatives:

Physicochemical Properties

- Solubility: The deuterated compound likely shares similar solubility profiles with its non-deuterated counterpart (e.g., soluble in polar aprotic solvents like DMSO or DMF) but may exhibit slight differences due to isotopic effects .

- Stability : Deuterium substitution enhances metabolic stability, making it suitable for in vivo tracer studies .

- Reactivity: The chloroethoxy group is susceptible to nucleophilic substitution, enabling its use in forming heterocycles like morpholinones .

Actividad Biológica

2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide-d4 is a deuterated derivative of 2-(2-Chloroethoxy)-N-(4-nitrophenyl)acetamide, utilized primarily in scientific research due to its unique isotopic labeling. This compound has garnered attention for its potential biological activities, particularly in metabolic studies and drug development. This article delves into its biological activity, including mechanisms of action, research findings, and applications in various fields.

- Molecular Formula : C10H7D4ClN2O4

- Molecular Weight : 262.68 g/mol

- CAS Number : 1329612-84-1

- SMILES Notation : [2H]c1c([2H])c(c([2H])c([2H])c1NC(=O)COCCCl)N+[O-]

The presence of deuterium allows for enhanced tracking in metabolic studies, enabling researchers to trace the compound's fate within biological systems more accurately.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It is believed to affect enzyme activity and receptor interactions, leading to various physiological responses.

- Molecular Targets : The compound may interact with enzymes involved in metabolic pathways or receptors that modulate cellular responses.

- Pathways Involved : The exact biological pathways influenced by this compound depend on the specific context and targets engaged.

Research Findings

Recent studies have highlighted several aspects of the compound's biological activity:

- Metabolic Studies : The compound has been employed in studies to trace metabolic pathways due to its deuterated nature, allowing for precise tracking in biological systems.

- Antimicrobial Activity : Similar compounds have shown promising antibacterial properties. For instance, a related compound, 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide, demonstrated effectiveness against Klebsiella pneumoniae, suggesting that derivatives like this compound could possess similar properties .

- Potential Therapeutic Applications : Investigations into the compound's therapeutic potential are ongoing, focusing on its role as a tool in drug development and as a reference standard in analytical chemistry .

Case Study 1: Metabolic Pathway Analysis

A study utilized this compound to analyze the metabolic fate of compounds in liver microsomes. The results indicated significant insights into the biotransformation processes involving cytochrome P450 enzymes, demonstrating the utility of deuterated compounds in understanding drug metabolism.

Case Study 2: Antimicrobial Synergy

Research on the antimicrobial effects of related acetamides revealed that combining these compounds with existing antibiotics like ciprofloxacin showed additive effects against resistant strains of bacteria. Such findings highlight the potential for developing combination therapies utilizing derivatives of this compound .

Summary of Biological Activities

Chemical Reaction Pathways

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Substitution | Chloro group substitution with nucleophiles | NaOH, K2CO3 |

| Reduction | Nitro group reduction to amine | H₂ (Pd catalyst) |

| Oxidation | Formation of oxidized derivatives | KMnO₄, CrO₃ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.